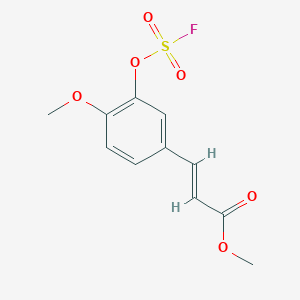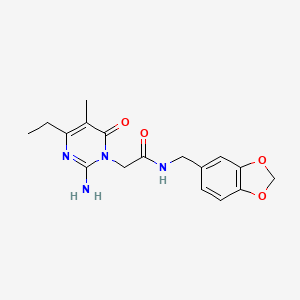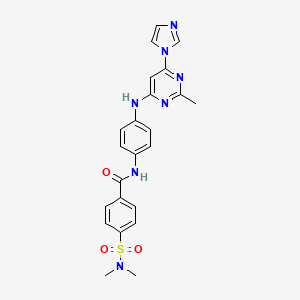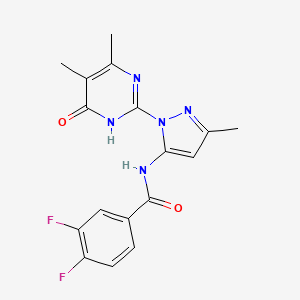![molecular formula C24H20N4O4S B2463120 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1029790-61-1](/img/structure/B2463120.png)
2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
The development of new antimicrobial and antifungal agents is a critical area of pharmaceutical research, addressing the growing challenge of resistance to existing drugs. Compounds like 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, and those with similar structural features, have been synthesized and evaluated for their potential in inhibiting the growth of harmful microorganisms. Studies such as those conducted by El Azab and Abdel-Hafez (2015) and Ishwar Bhat et al. (2014) have demonstrated the synthesis of novel derivatives with promising antimicrobial and antifungal efficacy, highlighting the importance of such compounds in the development of new therapeutic agents (El Azab & Abdel-Hafez, 2015; Ishwar Bhat, Kumar, Nisar, & Kumar, 2014).
Anti-inflammatory and Analgesic Properties
The quest for new anti-inflammatory and analgesic compounds is driven by the need for more effective and safer treatments for pain and inflammation. Research into the synthesis of novel compounds, such as those related to the structural class of pyrimidines and oxadiazoles, has yielded candidates with significant anti-inflammatory and analgesic activities. This line of research, as illustrated by studies from Abu‐Hashem, Al-Hussain, and Zaki (2020), and Nagaraju et al. (2013), explores the potential of these compounds to serve as the basis for new therapeutic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020; Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).
Antioxidant and Anticancer Activities
The antioxidant properties of novel compounds contribute to their potential in combating oxidative stress-related diseases, including cancer. The synthesis and characterization of new chemical entities with both antioxidant and anticancer activities are crucial for the advancement of cancer therapy. Research endeavors like those by Akbas et al. (2018) and Redda & Gangapuram (2007) focus on the development of such compounds, offering insights into their potential use in preventing or treating cancer (Akbas et al., 2018; Redda & Gangapuram, 2007).
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c29-23-21-20(17-10-4-5-11-18(17)31-21)26-24(28(23)13-16-9-6-12-30-16)33-14-19-25-22(27-32-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBUFMXMIBBWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2463040.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2463041.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2463044.png)


![N-(1-benzylpiperidin-4-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2463048.png)



![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)

